4-(3-Piperidyl)aniline Dihydrochloride
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Overview
Description
4-(3-Piperidyl)aniline Dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2 It is a derivative of aniline, featuring a piperidine ring attached to the aniline structure
Scientific Research Applications
4-(3-Piperidyl)aniline Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Safety and Hazards
When handling “4-(3-Piperidyl)aniline Dihydrochloride”, it’s important to avoid dust formation and avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
As “4-(3-Piperidyl)aniline Dihydrochloride” is used for research purposes , its future directions would likely depend on the outcomes of this research. Given the wide range of potential applications for piperidine derivatives , it’s possible that new uses for this compound could be discovered in the future.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Piperidyl)aniline Dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available aniline and piperidine.
Reaction: Aniline undergoes a nucleophilic substitution reaction with piperidine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain 4-(3-Piperidyl)aniline.
Formation of Dihydrochloride Salt: The purified 4-(3-Piperidyl)aniline is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated purification systems and stringent quality control measures ensures the high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Piperidyl)aniline Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline or piperidine moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or other reduced derivatives.
Mechanism of Action
The mechanism of action of 4-(3-Piperidyl)aniline Dihydrochloride involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The piperidine ring and aniline moiety can interact with these targets through various binding interactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Piperidyl)aniline Dihydrochloride: Similar structure but with the piperidine ring attached at a different position.
4-(2-Piperidyl)aniline Dihydrochloride: Another positional isomer with different chemical properties.
N-Phenylpiperidine: Lacks the dihydrochloride salt form but shares the piperidine and aniline structure.
Uniqueness
4-(3-Piperidyl)aniline Dihydrochloride is unique due to its specific structural configuration, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
CAS No. |
19733-57-4 |
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Molecular Formula |
C11H17ClN2 |
Molecular Weight |
212.72 g/mol |
IUPAC Name |
4-piperidin-3-ylaniline;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;/h3-6,10,13H,1-2,7-8,12H2;1H |
InChI Key |
FNBFLNPVBYZZQT-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)C2=CC=C(C=C2)N.Cl.Cl |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)N.Cl |
Synonyms |
4-(3-Piperidyl)aniline Dihydrochloride |
Origin of Product |
United States |
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